SrtA-IN-I
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Overview
Description
SrtA-IN-I is a novel potent inhibitor of Staphylococcus aureus sortase A (SrtA).
Scientific Research Applications
1. Novel Approaches in Protein Bioconjugation
Sortase A (SrtA) is a transpeptidase that has gained attention for its utility in protein bioconjugation, a technique crucial for studying biological processes and developing therapeutics. Studies have shown that SrtA can be used to site-specifically label proteins with various functional moieties, enhancing the understanding of protein functions and interactions. For example, proximity-based sortase-mediated ligation (PBSL) has been developed to improve the efficiency of this process, demonstrating over 95% ligation efficiency by linking the target protein to SrtA using peptide-protein pairs like SpyTag-SpyCatcher (Wang et al., 2017).
2. Enhancement of Protein Ligation
The use of SrtA for protein ligation, particularly in cell imaging and protein engineering, is notable. However, the efficiency of SrtA-mediated ligation is sometimes limited due to its reversibility. Research has demonstrated methods to enhance this process, such as the induction of a β-hairpin structure around the ligation site, which significantly increases the efficiency of SrtA-mediated protein ligation (Yamamura et al., 2011).
3. Applications in Chemistry, Biology, and Medicine
SrtA has been identified as a molecule nature uses for chemoselective ligation on complex protein molecules. Its potential in sortase-mediated ligation (SML) with chemoselective reactions opens up various applications in fields such as chemistry, biology, and medicine. This reflects the growing significance of SrtA in macromolecular synthesis and the broader scientific community (Haridas et al., 2014).
4. Chemoenzymatic Synthesis of GPI-Peptide Conjugates
SrtA's role in the chemoenzymatic synthesis of GPI-peptide conjugates marks a significant advance. It demonstrates the enzyme's capability in coupling peptides to GPI analogues, leading to the first synthesis of GPI-linked peptides. This offers a proof-of-concept for the application of SrtA in synthesizing more complex GPI-anchored peptides/glycopeptides and proteins/glycoproteins (Guo et al., 2009).
5. Modification in Living Cells
SrtA has also been modified to perform selective protein-protein ligation in the cytoplasm of Escherichia coli, independent of calcium ions. This development is crucial for applications in living cells, which usually have low calcium concentrations. The modified SrtA enables selective protein modification in living cells, an approach that could be vital for investigating cellular events and regulating cell functions (Hirakawa et al., 2015).
properties
Product Name |
SrtA-IN-I |
---|---|
Molecular Formula |
C15H11N5O3S2 |
Molecular Weight |
373.405 |
IUPAC Name |
N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide |
InChI |
InChI=1S/C15H11N5O3S2/c21-13(11-2-1-7-16-8-11)17-14-18-19-15(25-14)24-9-10-3-5-12(6-4-10)20(22)23/h1-8H,9H2,(H,17,18,21) |
InChI Key |
ZTDOJPCUIXALSV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NN=C(SCC2=CC=C([N+]([O-])=O)C=C2)S1)C3=CN=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SrtA-IN-I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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